molecular formula C9H17NO2 B12270751 3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester

3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester

Cat. No.: B12270751
M. Wt: 171.24 g/mol
InChI Key: OXWOWPPWADRGGB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used as a building block in organic synthesis and has various applications in pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester typically involves the reaction of 3,3-dimethylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • Piperidine-4-carboxylic acid methyl ester
  • 3,3-Dimethylpiperidine
  • 4-Piperidinecarboxylic acid

Uniqueness

3,3-Dimethyl-piperidine-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,3-dimethyl substitution provides steric hindrance, affecting its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3,3-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-9(2)6-10-5-4-7(9)8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

OXWOWPPWADRGGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1C(=O)OC)C

Origin of Product

United States

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